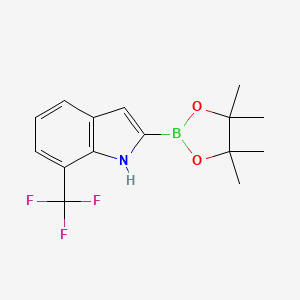
1-Ethyl-4-methyl-1H-imidazole-5-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-4-methyl-1H-imidazole-5-methanol is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of an ethyl group at position 1, a methyl group at position 4, and a methanol group at position 5 of the imidazole ring. It is a white crystalline solid that is soluble in water and various organic solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-methyl-1H-imidazole-5-methanol can be achieved through several methods. One common approach involves the reaction of 1-ethyl-4-methylimidazole with formaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethyl-4-methyl-1H-imidazole-5-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: The major products include (1-ethyl-4-methyl-1H-imidazol-5-yl)aldehyde and (1-ethyl-4-methyl-1H-imidazol-5-yl)carboxylic acid.
Reduction: The major product is (1-ethyl-4-methyl-1H-imidazol-5-yl)methane.
Substitution: The major products include (1-ethyl-4-methyl-1H-imidazol-5-yl)methyl chloride and (1-ethyl-4-methyl-1H-imidazol-5-yl)methylamine.
Aplicaciones Científicas De Investigación
1-Ethyl-4-methyl-1H-imidazole-5-methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-4-methyl-1H-imidazole-5-methanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the hydroxyl group allows for hydrogen bonding and other interactions that can influence its activity.
Comparación Con Compuestos Similares
Similar Compounds
- (1-methyl-1H-imidazol-5-yl)methanol
- (1-ethyl-1H-imidazol-5-yl)methanol
- (1-ethyl-4-methyl-1H-imidazol-2-yl)methanol
Uniqueness
1-Ethyl-4-methyl-1H-imidazole-5-methanol is unique due to the specific substitution pattern on the imidazole ring. The presence of both ethyl and methyl groups at positions 1 and 4, respectively, along with the hydroxyl group at position 5, imparts distinct chemical and physical properties that differentiate it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C7H12N2O |
|---|---|
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
(3-ethyl-5-methylimidazol-4-yl)methanol |
InChI |
InChI=1S/C7H12N2O/c1-3-9-5-8-6(2)7(9)4-10/h5,10H,3-4H2,1-2H3 |
Clave InChI |
AKERBWUFYHNODR-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=NC(=C1CO)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[4-(2-ethoxyphenyl)piperazin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone](/img/structure/B8754411.png)

